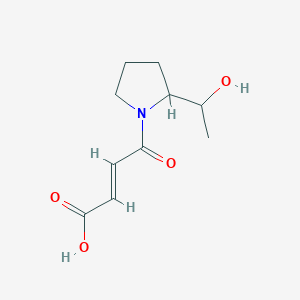
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, also referred to as a pyrrolidine derivative, has gained attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and possible neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 185.21 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, potentially through the activation of Nrf2 pathways, which are crucial for cellular defense against oxidative stress.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Analgesic | Reduces pain response in animal models | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Case Study 1: Anti-inflammatory Properties
In a controlled study involving murine models, this compound was administered to evaluate its anti-inflammatory properties. Results demonstrated a significant reduction in serum levels of TNF-alpha and IL-6 compared to the control group. This suggests that the compound may be effective in treating conditions characterized by inflammation.
Case Study 2: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The treatment group exhibited lower levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. These findings indicate that this compound may have therapeutic potential in neurodegenerative diseases.
Properties
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-7(12)8-3-2-6-11(8)9(13)4-5-10(14)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFTVKPOFDICHP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















